molecular formula C10H8F2O3 B11790134 2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid

2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid

Cat. No.: B11790134
M. Wt: 214.16 g/mol
InChI Key: SPRPZNQPOOSGJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the benzofuran ring .

Mechanism of Action

The mechanism of action of 2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid is not well-documented. benzofuran derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some benzofuran compounds block the M3 muscarinic acetylcholine receptor, leading to various biological effects . The presence of fluorine atoms in the compound may enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid is unique due to the presence of fluorine atoms at the 5 and 6 positions of the benzofuran ring. This structural feature may enhance its biological activity and selectivity compared to other benzofuran derivatives .

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

2-(5,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C10H8F2O3/c11-7-2-6-5(1-10(13)14)4-15-9(6)3-8(7)12/h2-3,5H,1,4H2,(H,13,14)

InChI Key

SPRPZNQPOOSGJI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)F)F)CC(=O)O

Origin of Product

United States

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